molecular formula C15H18N2O2S2 B12592651 2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol CAS No. 600718-04-5

2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol

Cat. No.: B12592651
CAS No.: 600718-04-5
M. Wt: 322.5 g/mol
InChI Key: DILNXFMYFRVXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol is a chemical compound characterized by the presence of two pyridine rings attached to a central propane-1,3-diol backbone through sulfanyl (thioether) linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol typically involves the reaction of pyridine-4-thiol with 2,2-bis(bromomethyl)propane-1,3-diol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of pyridine-4-thiol attacks the bromomethyl groups, resulting in the formation of the desired thioether linkages.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.

    Substitution: The hydroxyl groups on the propane-1,3-diol backbone can participate in substitution reactions with acyl chlorides or alkyl halides to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Acyl chlorides, alkyl halides, base (e.g., triethylamine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Piperidine derivatives

    Substitution: Esters, ethers

Scientific Research Applications

2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, potentially enhancing its catalytic activity. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through its pyridine rings and thioether linkages, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis{[(pyridin-2-yl)sulfanyl]methyl}propane-1,3-diol
  • 2,2-Bis{[(pyridin-3-yl)sulfanyl]methyl}propane-1,3-diol
  • 2,2-Bis{[(pyridin-4-yl)oxy]methyl}propane-1,3-diol

Uniqueness

2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol is unique due to the specific positioning of the pyridine rings and the thioether linkages, which can significantly influence its chemical reactivity and coordination behavior. The presence of the thioether linkages also imparts distinct electronic properties compared to similar compounds with ether linkages.

Properties

CAS No.

600718-04-5

Molecular Formula

C15H18N2O2S2

Molecular Weight

322.5 g/mol

IUPAC Name

2,2-bis(pyridin-4-ylsulfanylmethyl)propane-1,3-diol

InChI

InChI=1S/C15H18N2O2S2/c18-9-15(10-19,11-20-13-1-5-16-6-2-13)12-21-14-3-7-17-8-4-14/h1-8,18-19H,9-12H2

InChI Key

DILNXFMYFRVXRH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1SCC(CO)(CO)CSC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.